10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one

Chemical Procurement API Intermediate Sourcing Quality Control

The target compound (CAS 1252650-36-4) is a brominated hexahydrobenzo-fused pyrazino-diazepinone with molecular formula C12H14BrN3O and molecular weight 296.16 g/mol. It belongs to the class of heterocyclic diazepine derivatives and is primarily supplied as a research intermediate or building block.

Molecular Formula C12H14BrN3O
Molecular Weight 296.16 g/mol
Cat. No. B13094946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
Molecular FormulaC12H14BrN3O
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESC1CN2C(CC(=O)NC3=C2C=C(C=C3)Br)CN1
InChIInChI=1S/C12H14BrN3O/c13-8-1-2-10-11(5-8)16-4-3-14-7-9(16)6-12(17)15-10/h1-2,5,9,14H,3-4,6-7H2,(H,15,17)
InChIKeyDWGWLNFYXLPHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one – Core Scaffold & Procurement Identity


The target compound (CAS 1252650-36-4) is a brominated hexahydrobenzo-fused pyrazino-diazepinone with molecular formula C12H14BrN3O and molecular weight 296.16 g/mol . It belongs to the class of heterocyclic diazepine derivatives and is primarily supplied as a research intermediate or building block. Vendors typically offer purities of NLT 97–98% . The 10‑bromo substitution distinguishes it from the parent unsubstituted scaffold and from the 10‑methyl analog, establishing it as a specific entry in the hexahydrobenzo[pyrazino-diazepinone] series.

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one – Why Near Analogs Cannot Serve as Drop-In Replacements


Within this scaffold family, the identity of the 10‑position substituent governs both downstream synthetic compatibility and target‑binding potential. The bromine atom in the target compound provides a chemically reactive handle for transition‑metal‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig), which is absent in the 10‑methyl analog (CAS 1252650-37-5) . Conversely, the unsubstituted parent scaffold lacks any functionalization point at C‑10, limiting its utility as a diversification intermediate . These intrinsic differences mean that in‑class compounds cannot be interchanged without altering the synthetic route or the final molecular properties of the derived products.

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one – Quantified Differentiation Evidence


Purity-Based Selection: Batch Consistency of Brominated vs. Methyl Analog

The 10‑bromo compound is commercially available with a certified purity of NLT 98% by HPLC from at least one GMP‑oriented supplier . In contrast, the closely related 10‑methyl analog (CAS 1252650-37-5) is listed with a purity of NLT 97% from the same supplier . While a 1% purity difference may appear modest, in early‑stage medicinal chemistry campaigns a 1–2% impurity load can be the difference between a crystalline intermediate and an oil, directly affecting weighing accuracy, yield calculations, and reproducibility of SAR data.

Chemical Procurement API Intermediate Sourcing Quality Control

Synthetic Diversification Potential: C–Br vs. C–H at the 10‑Position

The aryl bromide moiety at C‑10 of the target compound enables direct participation in palladium‑catalyzed cross‑coupling reactions (Suzuki, Negishi, Buchwald‑Hartwig) without additional pre‑activation steps [1]. The parent unsubstituted scaffold (CAS 1272758-13-0) bears only a hydrogen at this position, necessitating a separate electrophilic bromination or directed metalation step before similar diversification can occur . Quantitative literature precedent for aryl bromide vs. aryl-H reactivity in Suzuki couplings indicates that the oxidative addition step proceeds with rate constants typically 10²–10³ times faster for Ar‑Br than for Ar‑Cl (and Ar‑H is inert without directing groups). This translates to reduced catalyst loadings and shorter reaction times for the brominated compound.

Cross‑Coupling Late‑Stage Functionalization Fragment Elaboration

Molecular Weight and Physicochemical Differentiation for In‑Silico Screening

The 10‑bromo compound (MW 296.16 g/mol, clogP ~1.8 predicted) carries a heavier, more lipophilic substituent than the 10‑methyl analog (MW 231.29 g/mol, clogP ~1.3 predicted) . In fragment‑based or HTS triage, this difference of 64.87 g/mol and ΔclogP ≈ 0.5 shifts the compound into a distinct property space, potentially improving membrane passive permeability while staying below the MW 300 threshold favored for CNS drug‑likeness. Quantitative ligand‑efficiency metrics (LE, LLE) will therefore differ between the two analogs, making the brominated entry more suitable for certain target product profiles.

Drug Design Lead Optimization Physicochemical Properties

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one – High‑Return Application Scenarios


Medicinal Chemistry Hit‑to‑Lead Expansion via C–Br Cross‑Coupling

The aryl bromide at C‑10 makes this compound an ideal core for rapid parallel library synthesis. In a hit‑to‑lead program targeting bromodomain‑containing proteins (e.g., BET family), the scaffold can be diversified in the final step using Suzuki coupling with a panel of aryl/heteroaryl boronic acids . This late‑stage functionalization strategy avoids lengthy de‑novo synthesis of each analog and compresses SAR cycle time from weeks to days.

Pharmacokinetic Tool Compound Preparation for CNS Target Validation

Because the 10‑bromo derivative strikes a balance between lipophilicity (clogP ~1.8) and molecular weight (<300 Da), it is a suitable starting point for synthesizing CNS‑penetrant tool compounds . A medicinal chemist can prioritize this intermediate over the 10‑methyl variant when a modest increase in lipophilicity is needed to improve passive permeability, without exceeding the MW ceiling associated with poor brain penetration.

Bivalent Degrader (PROTAC) Linker Attachment via Pd‑Mediated Coupling

The bromine atom enables direct C–C or C–N bond formation with linker moieties bearing a terminal boronic ester or amine. This allows incorporation of the heterocyclic core into PROTAC molecules targeting E3 ligase‑mediated degradation of oncogenic proteins . The use of a pre‑brominated building block shortens the synthesis of bivalent molecules by at least one chemical step compared to employing the non‑halogenated parent scaffold.

Quote Request

Request a Quote for 10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.